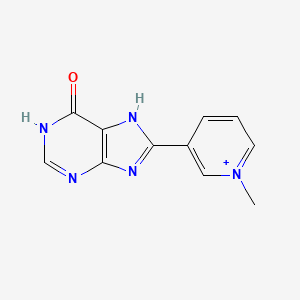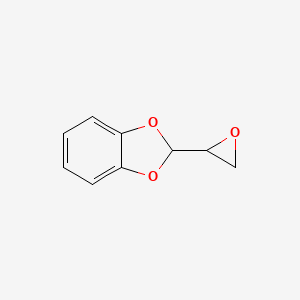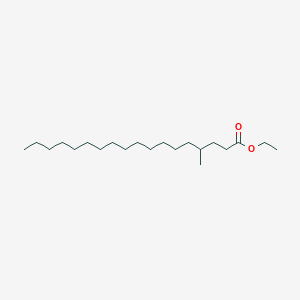
Ethyl 4-methyloctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methyloctadecanoate is an ester compound with the molecular formula C21H42O2. It is a derivative of octadecanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group. Esters like this compound are known for their pleasant odors and are often used in fragrances and flavorings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-methyloctadecanoate can be synthesized through the esterification of 4-methyloctadecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through distillation and crystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-methyloctadecanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-methyloctadecanoic acid and ethanol.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, producing a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Major Products Formed
Hydrolysis: 4-methyloctadecanoic acid and ethanol.
Reduction: 4-methyloctadecanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Ethyl 4-methyloctadecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-methyloctadecanoate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for its biological activity and metabolism.
Comparación Con Compuestos Similares
Ethyl 4-methyloctadecanoate can be compared with other similar esters such as:
Ethyl acetate: A common solvent with a lower molecular weight and different odor profile.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.
Butyl 4-methyloctadecanoate: Contains a butyl group, resulting in a higher molecular weight and different applications.
This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
63060-51-5 |
|---|---|
Fórmula molecular |
C21H42O2 |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
ethyl 4-methyloctadecanoate |
InChI |
InChI=1S/C21H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-20(3)18-19-21(22)23-5-2/h20H,4-19H2,1-3H3 |
Clave InChI |
FFUNSWDLQOJYCI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C)CCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one](/img/structure/B14501859.png)
![10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole](/img/structure/B14501863.png)
![N-[1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14501869.png)

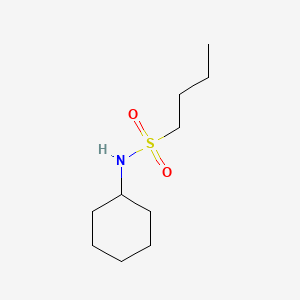
![2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14501891.png)
![2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14501894.png)

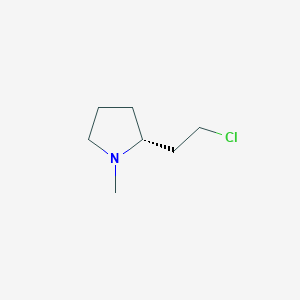

![Phosphoric acid, [2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxido-1,3,2-dioxaphosphorinan-5-yl]methyl bis(2-chloroethyl) ester](/img/structure/B14501920.png)
